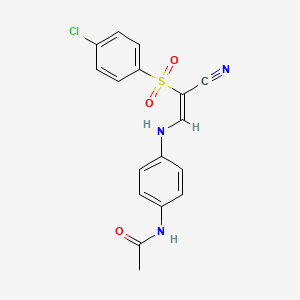
(Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide is a complex organic compound characterized by its unique structural features. This compound contains a chlorophenyl group, a sulfonyl group, a cyanovinyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzonitrile to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
(Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or cyanovinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with proteins makes it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the sulfonyl and cyanovinyl groups suggests possible applications in anti-inflammatory and anticancer drugs.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, the sulfonyl group may interact with enzyme active sites, inhibiting their function. The cyanovinyl group can participate in electron transfer reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
- 4-chlorobenzenesulfonyl chloride
- 4-aminobenzonitrile
- Acetanilide
Uniqueness
What sets (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide apart from similar compounds is its combination of functional groups, which provides a unique reactivity profile. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
N-[4-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-12(22)21-15-6-4-14(5-7-15)20-11-17(10-19)25(23,24)16-8-2-13(18)3-9-16/h2-9,11,20H,1H3,(H,21,22)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHCPSGYPUZSLK-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2868456.png)
![2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2868457.png)
![N-[[1-(Dimethylamino)cyclohexyl]methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2868460.png)
![10-(4-ethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2868461.png)
![3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2868462.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2868463.png)
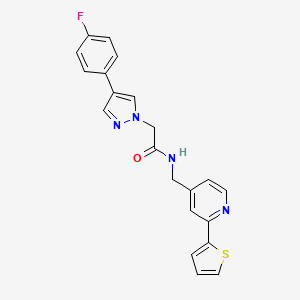
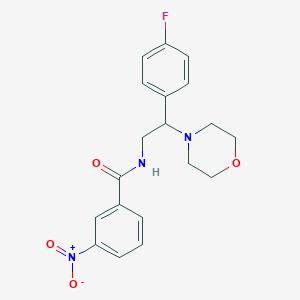
![2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2868471.png)
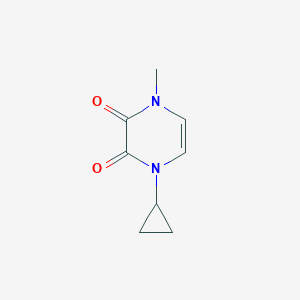
![8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868474.png)
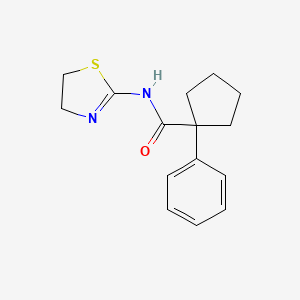
![ethyl (2E)-4,4,4-trifluoro-3-[(4-methylphenyl)formamido]but-2-enoate](/img/structure/B2868476.png)
![N-[(Butylcarbamothioyl)amino]benzamide](/img/structure/B2868477.png)
